N-(2-hydroxyethyl) tetrabromophthalimide N-(2-hydroxyethyl) tetrabromophthalimide
Brand Name: Vulcanchem
CAS No.: 26015-78-1
VCID: VC14186623
InChI: InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2
SMILES:
Molecular Formula: C10H5Br4NO3
Molecular Weight: 506.77 g/mol

N-(2-hydroxyethyl) tetrabromophthalimide

CAS No.: 26015-78-1

Cat. No.: VC14186623

Molecular Formula: C10H5Br4NO3

Molecular Weight: 506.77 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl) tetrabromophthalimide - 26015-78-1

Specification

CAS No. 26015-78-1
Molecular Formula C10H5Br4NO3
Molecular Weight 506.77 g/mol
IUPAC Name 4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C10H5Br4NO3/c11-5-3-4(6(12)8(14)7(5)13)10(18)15(1-2-16)9(3)17/h16H,1-2H2
Standard InChI Key ZEEJBQJAPCTECM-UHFFFAOYSA-N
Canonical SMILES C(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br

Introduction

Chemical Identity and Structural Features

N-(2-Hydroxyethyl) tetrabromophthalimide belongs to the class of brominated phthalimides, distinguished by its four bromine atoms and a hydroxyethyl substituent. The IUPAC name, 4,5,6,7-tetrabromo-2-(2-hydroxyethyl)isoindole-1,3-dione, reflects its structural configuration. Key identifiers include:

PropertyValue
CAS No.26015-78-1
Molecular FormulaC10H5Br4NO3\text{C}_{10}\text{H}_5\text{Br}_4\text{NO}_3
Molecular Weight506.77 g/mol
AppearanceYellow crystalline powder
SolubilityInsoluble in water; soluble in DMF
Canonical SMILESC(CO)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br

The compound’s bromine content (63.2% by mass) contributes to its flame-retardant efficacy, while the hydroxyethyl group enhances its reactivity in polymerization reactions.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of N-(2-hydroxyethyl) tetrabromophthalimide involves a two-step process starting from tetrabromophthalic anhydride (TBPA).

  • Condensation Reaction:
    TBPA reacts with ethanolamine in dimethylformamide (DMF) under nitrogen atmosphere. The reaction is initiated at 0–5°C to manage exothermicity, followed by heating to 130°C for 4 hours.

    TBPA+HOCH2CH2NH2DMF, 130CN-(2-hydroxyethyl) tetrabromophthalimide+H2O\text{TBPA} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{DMF, } 130^\circ\text{C}} \text{N-(2-hydroxyethyl) tetrabromophthalimide} + \text{H}_2\text{O}
  • Purification:
    Excess DMF is removed via vacuum distillation, and the crude product is precipitated in cold water. Recrystallization in ethanol yields a pure product (≥98% purity).

Derivative Synthesis

The hydroxyethyl group enables further functionalization. For example, reaction with acryloyl chloride produces 2-(N-tetrabromophthalimido)ethyl acrylate, a monomer used in flame-retardant polymers :

N-(2-hydroxyethyl) tetrabromophthalimide+CH2=CHCOClEt3N2-(N-Tetrabromophthalimido)ethyl acrylate+HCl\text{N-(2-hydroxyethyl) tetrabromophthalimide} + \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-(N-Tetrabromophthalimido)ethyl acrylate} + \text{HCl}

Physicochemical Characterization

Spectroscopic Analysis

  • IR Spectroscopy:
    Peaks at 1778 cm1^{-1} (C=O stretching) and 3400 cm1^{-1} (O-H stretching) confirm the phthalimide and hydroxyethyl groups.

  • NMR Spectroscopy:
    1H^1\text{H}-NMR (DMSO-d6_6): δ 4.10 (t, 2H, -CH2_2OH), 3.65 (t, 2H, N-CH2_2), and 7.92 (s, 2H, aromatic Br).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with a char yield of 45% at 600°C, underscoring its suitability for high-temperature applications.

Industrial and Research Applications

Flame Retardancy

The compound’s bromine content disrupts combustion cycles by releasing bromine radicals that quench flammable gases. Applications include:

  • Polymer Additives: Incorporated into polyethylene, polypropylene, and epoxy resins (2–15 wt%) to achieve UL94 V-0 ratings.

  • Textile Coatings: Enhances fire resistance in synthetic fabrics without compromising flexibility.

Monomer for Functional Polymers

2-(N-Tetrabromophthalimido)ethyl acrylate polymers exhibit dual functionality:

  • Flame Retardance: Bromine atoms provide fire suppression.

  • Crosslinking Capacity: Reactive acrylate groups enable covalent bonding with hydroxylated substrates (e.g., cellulose) .

Recent Advances and Future Directions

Green Synthesis Methods

Recent efforts focus on replacing DMF with ionic liquids to reduce environmental impact .

Biomedical Applications

Preliminary studies explore brominated phthalimides as antimicrobial agents, though N-(2-hydroxyethyl) derivatives remain untested .

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